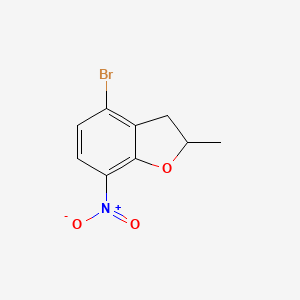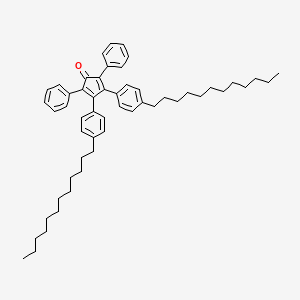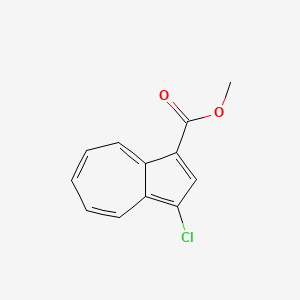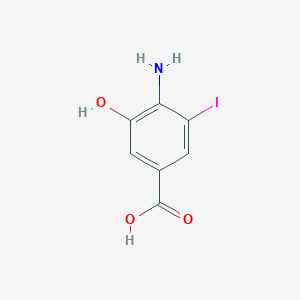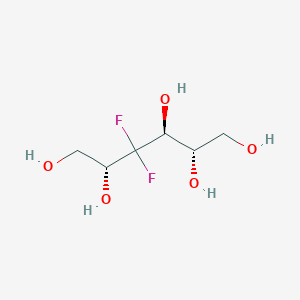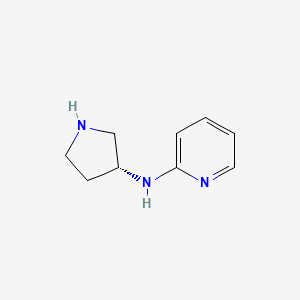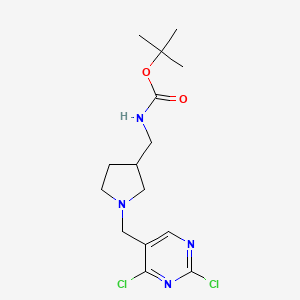
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)methyl)carbamate is a synthetic organic compound that features a pyrrolidine ring substituted with a dichloropyrimidine moiety and a tert-butyl carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)methyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed via reductive amination.
Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group can be introduced through nucleophilic substitution reactions. A common approach involves reacting a pyrrolidine derivative with 2,4-dichloropyrimidine under basic conditions.
Attachment of the Tert-butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dichloropyrimidine moiety, potentially reducing the chlorines to hydrogen atoms.
Substitution: The dichloropyrimidine group is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) are typical reagents.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dechlorinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrrolidine and pyrimidine derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases, due to the bioactive nature of its structural components.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)methyl)carbamate would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The dichloropyrimidine moiety could be involved in binding interactions, while the pyrrolidine ring might influence the compound’s overall conformation and binding affinity.
相似化合物的比较
Similar Compounds
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)methyl)carbamate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)morpholin-4-yl)methyl)carbamate: Contains a morpholine ring.
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)azetidin-3-yl)methyl)carbamate: Features an azetidine ring.
Uniqueness
The uniqueness of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)methyl)carbamate lies in its specific combination of a pyrrolidine ring with a dichloropyrimidine moiety and a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C15H22Cl2N4O2 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC 名称 |
tert-butyl N-[[1-[(2,4-dichloropyrimidin-5-yl)methyl]pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-15(2,3)23-14(22)19-6-10-4-5-21(8-10)9-11-7-18-13(17)20-12(11)16/h7,10H,4-6,8-9H2,1-3H3,(H,19,22) |
InChI 键 |
JMXVIJFUCMUBQS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CN=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


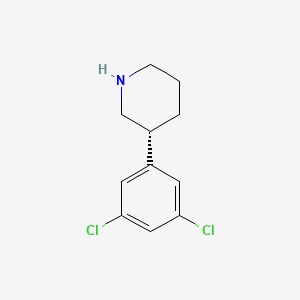
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
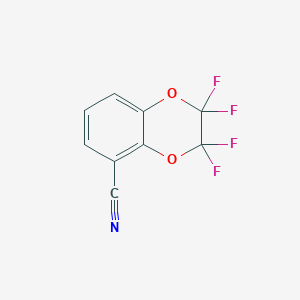
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
